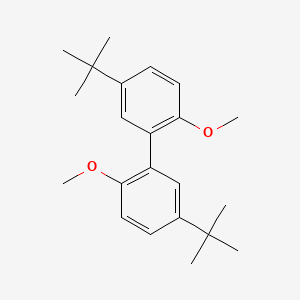
1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy-
Overview
Description
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- is an organic compound with the molecular formula C20H26O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two tert-butyl groups and two methoxy groups
Scientific Research Applications
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reactions: The biphenyl core undergoes substitution reactions to introduce tert-butyl groups at the 5,5’ positions. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenyl-2,2’-dicarboxylic acid.
Reduction: Formation of 1,1’-cyclohexyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy-.
Substitution: Formation of halogenated biphenyl derivatives.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dichloro-: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- is unique due to the presence of both tert-butyl and methoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
4-tert-butyl-2-(5-tert-butyl-2-methoxyphenyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)15-9-11-19(23-7)17(13-15)18-14-16(22(4,5)6)10-12-20(18)24-8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEWUMHYHIAYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366686 | |
| Record name | 1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133373-15-6 | |
| Record name | 1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


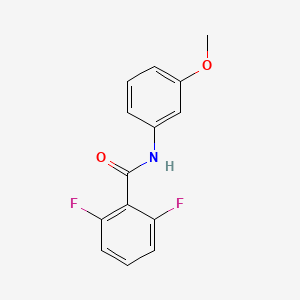
![4-NITRO-N-{2-[(4-NITROPHENYL)FORMAMIDO]ETHYL}BENZAMIDE](/img/structure/B4586004.png)
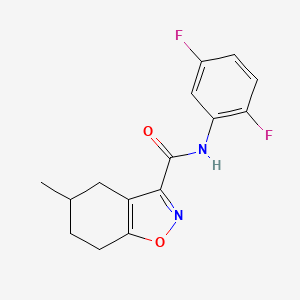
![(2E,5Z)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4586023.png)
![(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B4586026.png)
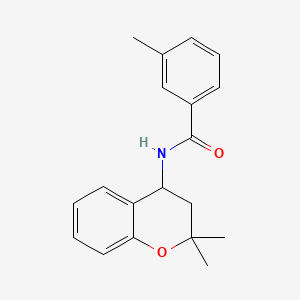
![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)
![7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4586041.png)
![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)
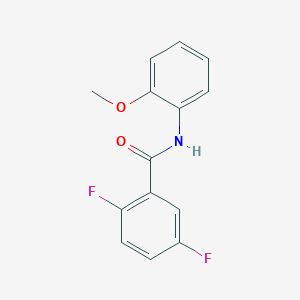
![N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B4586049.png)
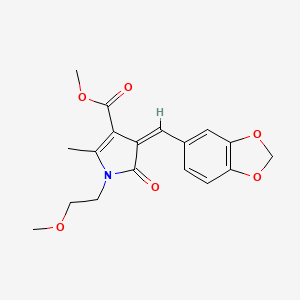
![2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline](/img/structure/B4586071.png)
